Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide to the spectroscopic characterization of (5-Chloro-2-(methylamino)phenyl)methanol, a key intermediate in various synthetic pathways. We detail the theoretical principles and practical protocols for acquiring and interpreting Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectra. The causality behind experimental choices, such as solvent selection and acquisition parameters, is explained to ensure robust and reproducible results. This guide is intended for researchers, scientists, and drug development professionals requiring definitive structural elucidation and purity assessment of this compound.
Introduction
(5-Chloro-2-(methylamino)phenyl)methanol is a substituted aromatic amino alcohol. Its structural complexity, featuring a multi-substituted benzene ring with both electron-donating and electron-withdrawing groups, alongside primary alcohol and secondary amine functionalities, makes it an ideal candidate for a multi-technique spectroscopic analysis. Accurate structural confirmation is paramount in synthetic chemistry, particularly in pharmaceutical development where intermediates must be unambiguously identified to ensure the integrity of the final active pharmaceutical ingredient (API).
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Infrared (IR) spectroscopy offers a distinct fingerprint of the functional groups present. Together, these techniques provide a powerful, non-destructive method for complete structural verification.
Molecular Structure and Spectroscopic Rationale
The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to predict the expected signals. The key structural features of (5-Chloro-2-(methylamino)phenyl)methanol are:
-
Aromatic Ring: A 1,2,4-trisubstituted benzene ring. The protons and carbons of this ring will give characteristic signals in the NMR spectra. The electronic effects of the substituents (-CH₂OH, -NHCH₃, -Cl) will influence their chemical shifts.[1][2]
-
Secondary Amine (-NHCH₃): This group contains two distinct proton environments (N-H and C-H) and a unique carbon. The N-H proton is exchangeable and its observation is solvent-dependent.[3][4] The C-N bond will have a characteristic IR absorption.[5]
-
Primary Alcohol (-CH₂OH): This group features a methylene (CH₂) and a hydroxyl (OH) proton, along with a carbon. The O-H proton is also exchangeable. The O-H and C-O bonds produce strong, characteristic bands in the IR spectrum.[6]
-
Chlorine Substituent (-Cl): While not directly observed in ¹H or ¹³C NMR, its electron-withdrawing nature significantly influences the chemical shifts of nearby nuclei.[7]
dot
graph {
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node [shape=plaintext, fontsize=12];
edge [fontsize=10];
// Atom nodes
C1 [label="C1", pos="0,1.5!"];
C2 [label="C2", pos="-1.3,0.75!"];
C3 [label="C3", pos="-1.3,-0.75!"];
C4 [label="C4", pos="0,-1.5!"];
C5 [label="C5", pos="1.3,-0.75!"];
C6 [label="C6", pos="1.3,0.75!"];
C7 [label="C7", pos="-2.6,1.5!"]; // CH2OH carbon
O8 [label="O8", pos="-3.9,0.75!"]; // OH oxygen
H_O8 [label="H", pos="-4.5,1.25!"];
H7a [label="H", pos="-3.2,2.2!"];
H7b [label="H", pos="-2.0,2.2!"];
N9 [label="N9", pos="2.6,1.5!"]; // NHCH3 nitrogen
H_N9 [label="H", pos="2.6,2.2!"];
C10 [label="C10", pos="3.9,0.75!"]; // CH3 carbon
H10a [label="H", pos="4.5,1.25!"];
H10b [label="H", pos="4.5,0.25!"];
H10c [label="H", pos="3.9,-0.25!"];
H3 [label="H", pos="-2.2,-1.25!"];
H4 [label="H", pos="0,-2.2!"];
Cl [label="Cl", pos="2.6,-1.5!"];
// Benzene ring bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
// Substituent bonds
C2 -- C7;
C7 -- O8;
O8 -- H_O8;
C7 -- H7a;
C7 -- H7b;
C6 -- N9;
N9 -- H_N9;
N9 -- C10;
C10 -- H10a;
C10 -- H10b;
C10 -- C10c;
C3 -- H3;
C4 -- H4;
C5 -- Cl;
// Add labels for numbering
lab1 [label="1", pos="-0.3,1.5!"];
lab2 [label="2", pos="-1.6,0.55!"];
lab3 [label="3", pos="-1.6,-0.55!"];
lab4 [label="4", pos="-0.3,-1.5!"];
lab5 [label="5", pos="1.6,-0.55!"];
lab6 [label="6", pos="1.6,0.55!"];
lab7 [label="7", pos="-2.9,1.3!"];
lab8 [label="8", pos="-3.9,0.45!"];
lab9 [label="9", pos="2.9,1.3!"];
lab10 [label="10", pos="4.2,0.55!"];
}
Caption: Molecular structure of (5-Chloro-2-(methylamino)phenyl)methanol.
¹H NMR Spectroscopy Analysis
Theoretical Principles & Expected Spectrum
The ¹H NMR spectrum provides information on the number of different proton environments and their connectivity.
-
Aromatic Protons (H3, H4, H6): These protons resonate in the characteristic aromatic region of ~6.5-8.0 ppm.[8] The electron-donating methylamino group (-NHCH₃) will shield the ortho (H6) and para (H4) positions, causing an upfield shift relative to benzene (7.3 ppm).[9][10] Conversely, the electron-withdrawing chloro group (-Cl) will deshield adjacent protons. The expected pattern will be complex due to the varied electronic environment. We predict H6 to be the most upfield, followed by H4 and H3 being the most downfield.
-
Benzylic Protons (-CH₂OH): The two protons on the carbon attached to the aromatic ring (C7) are diastereotopic and should appear as a singlet or a pair of doublets around 4.5-5.0 ppm.
-
Methyl Protons (-NHCH₃): The three protons of the methyl group (C10) will likely appear as a singlet around 2.8-3.2 ppm, as coupling to the N-H proton is often not observed.
-
Labile Protons (OH and NH): The chemical shifts of the hydroxyl and amine protons are highly variable and depend on solvent, concentration, and temperature.[3] To reliably observe these protons and their couplings, a hydrogen-bonding solvent like DMSO-d₆ is the ideal choice.[11] In DMSO-d₆, the OH proton may appear as a triplet (due to coupling with the adjacent CH₂) around 4.5-5.5 ppm, and the NH proton as a quartet (coupling to the CH₃) or broad singlet around 4.0-5.0 ppm. A D₂O exchange experiment can be used to confirm these peaks, as they will disappear from the spectrum upon addition of D₂O.[12]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of (5-Chloro-2-(methylamino)phenyl)methanol and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32 scans for good signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
Temperature: 298 K.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
Data Interpretation and Expected Results
| Proton Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H3 | ~7.2 | d | 1H | J ≈ 8-9 Hz |
| H4 | ~6.8 | dd | 1H | J ≈ 8-9 Hz, 2-3 Hz |
| H6 | ~6.7 | d | 1H | J ≈ 2-3 Hz |
| -CH₂OH | ~4.6 | d | 2H | J ≈ 5-6 Hz (coupling to OH) |
| -OH | ~5.2 | t | 1H | J ≈ 5-6 Hz (coupling to CH₂) |
| -NHCH₃ | ~4.8 | q | 1H | J ≈ 5 Hz (coupling to CH₃) |
| -NHCH₃ | ~2.9 | d | 3H | J ≈ 5 Hz (coupling to NH) |
¹³C NMR Spectroscopy Analysis
Theoretical Principles & Expected Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For (5-Chloro-2-(methylamino)phenyl)methanol, all 8 carbon atoms are chemically non-equivalent and should produce 8 distinct signals.
-
Aromatic Carbons (C1-C6): These will appear in the 110-150 ppm region. The chemical shifts are influenced by the attached substituents.[1][13] Carbons directly bonded to electronegative atoms (C2, C5, C6) will be shifted downfield.
-
Benzylic Carbon (C7): The -CH₂OH carbon is expected around 60-65 ppm.
-
Methyl Carbon (C10): The -NHCH₃ carbon will be the most upfield, appearing around 30-35 ppm.
Experimental Protocol: ¹³C NMR
-
Sample and Instrument: Use the same sample and spectrometer as for the ¹H NMR experiment.
-
Acquisition Parameters:
-
Pulse Program: Standard ¹³C observation with proton decoupling (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
DEPT-135 (Optional but Recommended): Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons. In this experiment, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like C1, C2, C5, C6) will be absent.
-
Data Processing: Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
Data Interpretation and Expected Results
| Carbon Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | DEPT-135 Signal |
| C1 | ~128 | Absent |
| C2 | ~148 | Absent |
| C3 | ~125 | Positive (CH) |
| C4 | ~115 | Positive (CH) |
| C5 | ~127 | Absent |
| C6 | ~112 | Positive (CH) |
| C7 (-CH₂OH) | ~62 | Negative (CH₂) |
| C10 (-NHCH₃) | ~30 | Positive (CH₃) |
Infrared (IR) Spectroscopy Analysis
Theoretical Principles & Expected Spectrum
IR spectroscopy identifies the functional groups in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
-
O-H Stretch (Alcohol): A very strong and broad absorption band is expected in the 3200-3550 cm⁻¹ region due to hydrogen bonding.[6][14]
-
N-H Stretch (Secondary Amine): A single, medium-to-weak, and sharper band should appear around 3300-3500 cm⁻¹.[5][15] This may be partially overlapped by the broad O-H band.
-
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (~3030 cm⁻¹), while aliphatic C-H stretches (from CH₂ and CH₃) appear just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).[16]
-
C=C Stretch (Aromatic): Medium-to-weak absorptions from the benzene ring are expected in the 1500-1600 cm⁻¹ region.[15]
-
C-O Stretch (Primary Alcohol): A strong absorption band is expected in the 1050-1250 cm⁻¹ range.[6]
-
C-N Stretch (Aromatic Amine): This will appear as a medium-to-strong band in the 1250-1335 cm⁻¹ region.[5]
Experimental Protocol: FTIR
Data Interpretation and Expected Results
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3200-3550 | Strong, Broad | O-H Stretch | Alcohol |
| 3300-3500 | Medium, Sharp | N-H Stretch | Secondary Amine |
| > 3000 | Medium-Weak | C-H Stretch | Aromatic |
| < 3000 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1500-1600 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1250-1335 | Medium-Strong | C-N Stretch | Aromatic Amine |
| 1050-1250 | Strong | C-O Stretch | Primary Alcohol |
Integrated Spectroscopic Analysis Workflow
A conclusive structural determination relies on the synergistic interpretation of all spectroscopic data. The proposed workflow ensures a logical progression from sample preparation to final confirmation.
// Connections
Prep_NMR -> Acq_NMR;
Prep_IR -> Acq_IR;
Acq_IR -> Analysis_IR;
Acq_NMR -> Analysis_H_NMR;
Acq_NMR -> Analysis_C_NMR;
Analysis_IR -> Confirmation;
Analysis_H_NMR -> Confirmation;
Analysis_C_NMR -> Confirmation;
}
Caption: Workflow for the spectroscopic characterization of the target compound.
Conclusion
The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and definitive method for the structural characterization of (5-Chloro-2-(methylamino)phenyl)methanol. By following the detailed protocols and interpretative guidelines presented in this application note, researchers can confidently verify the identity and purity of this important chemical intermediate. The predicted spectroscopic data serves as a benchmark for experimental results, ensuring high confidence in the structural assignment.
References
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ResearchGate. (2025). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. [Link]
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
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Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(13), 8575-8586. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
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Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]
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WebMO. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]
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Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]
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YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline. [Link]
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University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]
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ResearchGate. (2023). (PDF) Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]
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University of Regensburg. (n.d.). Chemical shifts. [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (2014). A Synthesis, Characterization and Antibacterial Studies of Bis-(3-amino-2-chloro-phenyl). [Link]
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ResearchGate. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
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Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]
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Oriental Journal of Chemistry. (n.d.). Structure and Nonlinear Optical Properties Study of 2-amino-5-chlorobenzophenone: A Spectroscopic Approach. [Link]
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Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]
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University of Wisconsin-Madison. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. [Link]
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ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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Michigan State University. (n.d.). Infrared Spectroscopy. [Link]
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ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]
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University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. [Link]
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CNR-IRIS. (n.d.). A combined structural and computational investigation of aminobenzylnaphthol compounds derived from the Betti reaction using valine. [Link]
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Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol. [Link]
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University of Wisconsin-Madison. (n.d.). Summary of C13-NMR Interpretation. [Link]
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Thompson Rivers University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]
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Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]
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University of Calgary. (n.d.). IR: amines. [Link]
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Daicel Pharma Standards. (n.d.). (5-chloro-2-(methylamino)phenyl)(phenyl)methanone. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information for Org. Biomol. Chem., 2013, 11, 929–937. [Link]
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Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum. [Link]
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Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. [Link]
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